1-(4-Bromobenzyl)-1H-imidazol-2-amine
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Overview
Description
1-(4-Bromobenzyl)-1H-imidazol-2-amine is an organic compound that features a bromobenzyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-imidazol-2-amine typically involves the reaction of 4-bromobenzyl bromide with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include reduced imidazole derivatives.
Scientific Research Applications
1-(4-Bromobenzyl)-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects .
Comparison with Similar Compounds
- 4-Bromobenzyl bromide
- 4-Fluorobenzyl bromide
- 4-Iodobenzyl bromide
- 4-Nitrobenzyl bromide
- 4-Methylbenzyl bromide
Comparison: 1-(4-Bromobenzyl)-1H-imidazol-2-amine is unique due to the presence of both the bromobenzyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGCBYXHYYUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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